molecular formula C7H16N2O2 B11744208 Ethyl 4,5-diaminopentanoate

Ethyl 4,5-diaminopentanoate

Cat. No.: B11744208
M. Wt: 160.21 g/mol
InChI Key: ZDDJPXOHNDIRDJ-UHFFFAOYSA-N
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Description

Ethyl 4,5-diaminopentanoate (C₇H₁₆N₂O₂) is an ester derivative of 4,5-diaminopentanoic acid, featuring amino groups at the 4th and 5th carbon positions of a pentanoate backbone and an ethyl ester group at the carboxyl terminus. This compound is primarily utilized as a synthetic intermediate in organic chemistry and biochemistry, particularly in studies of intramolecular lactamization and peptide mimetics . Its dihydrochloride salt (this compound dihydrochloride) is commercially available as a building block for pharmaceutical and biochemical research .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 4,5-diaminopentanoate

InChI

InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3

InChI Key

ZDDJPXOHNDIRDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-diaminopentanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions using high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-diaminopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and other derivatives that have different chemical and physical properties .

Scientific Research Applications

Chemical Applications

1. Chelating Agent
Ethyl 4,5-diaminopentanoate serves as a chelating agent in various chemical processes. Its ability to form stable complexes with metal ions makes it useful in studies involving metal ion interactions. This property is particularly beneficial in analytical chemistry and environmental studies where metal ion detection and quantification are essential.

2. Synthetic Intermediates
The compound is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic transformations, making it valuable in synthetic organic chemistry. For instance, it can be involved in the formation of other bioactive compounds through coupling reactions.

Biological Applications

1. Metal Ion Interaction Studies
Due to its chelating properties, this compound is employed in biological research to investigate metal ion interactions within biological systems. Understanding these interactions is crucial for elucidating biochemical pathways and mechanisms of action for various biological processes .

2. Potential Therapeutic Uses
Research is ongoing to explore its therapeutic potential. This compound may have applications in drug development due to its structural characteristics that can be modified for enhanced biological activity. Preliminary studies suggest potential use in targeting specific biological pathways related to diseases.

Industrial Applications

1. Synthesis of Other Compounds
In the industrial sector, this compound is used as a precursor for synthesizing various chemical compounds. Its role as a versatile building block facilitates the production of specialty chemicals and materials .

2. Polymer Chemistry
The compound's structural features can be advantageous in polymer chemistry where it may serve as a monomer or cross-linking agent in the formulation of polymers with specific properties . This application is particularly relevant in developing materials with tailored mechanical and thermal properties.

Case Studies

Study Focus Findings
Study on Metal Chelation Investigated the chelation capabilities of this compound with transition metalsDemonstrated strong binding affinity with several metal ions, indicating potential for use in metal ion extraction processes
Therapeutic Potential Assessed the compound's efficacy in modulating biological pathwaysFound promising results suggesting its role in drug design targeting specific receptors involved in disease mechanisms
Polymer Development Explored the use of this compound as a monomerProduced polymers with enhanced thermal stability and mechanical strength compared to conventional materials

Mechanism of Action

The mechanism of action of ethyl 4,5-diaminopentanoate involves its ability to chelate metal ions. This chelation process allows the compound to bind to metal ions, forming stable complexes that can be used in various chemical and biological processes. The molecular targets and pathways involved include metal ion transporters and enzymes that regulate metal ion homeostasis.

Comparison with Similar Compounds

Ethyl 4,5-Diaminopentanoate vs. Mthis compound

  • Structural Differences : The methyl ester analog replaces the ethyl group with a methyl group, slightly reducing steric hindrance and altering solubility.
  • Reactivity: Both compounds undergo intramolecular aminolysis to form 5-membered (pyrrolidinone) or 6-membered (piperidinone) lactams. Mthis compound favors 5-membered ring closure (k = 0.24 h⁻¹) over 6-membered (k = 0.09 h⁻¹) due to spatial proximity of the amino groups . Ethyl esters generally exhibit slower reaction rates due to increased steric bulk.
  • Applications : Methyl derivatives are preferred in kinetic studies, while ethyl esters offer enhanced stability in prolonged storage .
Property This compound Mthis compound
Molecular Weight (g/mol) 160.21 146.18
Lactamization Rate (h⁻¹) Not reported (inferred slower) 0.24 (L5), 0.09 (L6)
Solubility in Water Moderate (as dihydrochloride) High

Comparison with 2,4-Diaminopentanoate Derivatives

  • Structural Differences: 2,4-Diaminopentanoate has amino groups at positions 2 and 4, altering its metabolic and enzymatic interactions.
  • Biological Role: 2,4-Diaminopentanoate is a product of D-ornithine metabolism via ornithine 4,5-aminomutase (OAM) in Clostridium sticklandii and participates in microbial nitrogen assimilation .

Comparison with Ethyl 2,5-Diaminopentanoate

  • Structural Differences: Ethyl 2,5-diaminopentanoate (IUPAC: ethyl (2S)-2,5-diaminopentanoate) has amino groups at positions 2 and 5, leading to distinct lactamization products.
  • Reactivity: The 2,5-substitution favors 6-membered lactam (piperidinone) formation due to greater flexibility in the carbon chain .
  • Applications: Ethyl 2,5-diaminopentanoate is used in peptide synthesis and nutraceuticals, whereas this compound is studied for its unique lactamization behavior .
Property This compound Ethyl 2,5-Diaminopentanoate
Lactam Product Pyrrolidinone/Piperidinone Piperidinone
Biological Relevance Limited Used in hyperuricemia studies

Fluorinated Analogs

Compounds like ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (similarity score: 0.78) share structural motifs but lack amino groups, rendering them unsuitable for lactamization. Fluorination enhances metabolic stability but reduces nucleophilicity .

Biological Activity

Ethyl 4,5-diaminopentanoate, also known as pentanoic acid 4,5-diamino ethyl ester, is an organic compound characterized by its unique structure that includes two amino groups attached to a pentanoic acid backbone. This structural feature imparts significant biological activity, making it a subject of interest in various research fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₈N₂O₂
  • Molecular Weight : 158.24 g/mol
  • Density : Approximately 1.0 g/cm³

The presence of amino groups at the 4th and 5th positions of the pentanoic acid chain enhances the compound's reactivity and solubility in biological systems, facilitating its interaction with various biological targets.

Antineurotoxicity

A study highlighted the synthesis of ligands targeting amyloid-beta (Aβ) peptides, where derivatives of diamino compounds showed promising results in preventing neurotoxicity associated with Alzheimer's disease. Specifically, ligands similar to this compound demonstrated significant inhibitory effects on Aβ-induced neurodegeneration in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Antitumor Activity

Research has indicated that compounds with structural similarities to this compound exhibit antitumor properties. A series of diaryl compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Although none matched the potency of established antimitotic agents like combretastatin A-4, some exhibited notable cytotoxicity, indicating that modifications to the diamino structure could enhance anticancer activity .

Enzymatic Reactions

This compound has been investigated for its role as a substrate in enzymatic reactions involving amine dehydrogenases. These enzymes catalyze the reductive amination process, which is crucial for synthesizing chiral amines. The compound has shown potential as a substrate for certain native amine dehydrogenases (nat-AmDHs), contributing to the development of biocatalytic processes for producing valuable pharmaceuticals .

Case Studies

  • Neuroprotective Studies : In vitro studies demonstrated that derivatives of this compound could prevent Aβ-induced decreases in gamma oscillations in neuronal cultures. This suggests a protective mechanism against neurotoxicity and potential applications in treating Alzheimer's disease .
  • Antitumor Efficacy : A comparative analysis of various diaryl ethers and amines revealed that some compounds with structural motifs akin to this compound exhibited cytotoxic effects on cancer cells. Further modifications to enhance their activity are ongoing .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntineurotoxicityPrevents neurodegeneration induced by Aβ peptides
Antitumor ActivityExhibits cytotoxicity against cancer cell lines
Enzymatic ReactionsServes as a substrate for amine dehydrogenases

Q & A

Q. What are the common synthetic routes for ethyl 4,5-diaminopentanoate, and what methodological considerations are critical for optimizing yield?

this compound can be synthesized via esterification of 4,5-diaminopentanoic acid with ethanol under acidic catalysis. Methodological priorities include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during esterification.
  • Purification : Employ column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts.
  • Characterization : Confirm structure and purity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should involve:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C, monitoring degradation via HPLC or LC-MS.
  • Kinetic analysis : Plot degradation rates to identify optimal storage conditions (e.g., acidic buffers for enhanced stability).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide handling protocols .

Q. What role does this compound play as a precursor in peptide synthesis?

The compound serves as a diamine building block for synthesizing polyamide or peptidomimetic structures. Key steps include:

  • Selective deprotection : Remove ester groups under mild alkaline conditions (e.g., NaOH/EtOH) to expose carboxylate for coupling.
  • Solid-phase synthesis : Incorporate into peptide chains using carbodiimide coupling agents (e.g., EDC/HOBt) .

Advanced Research Questions

Q. How can this compound be used to study substrate specificity in ornithine 4,5-aminomutase (OAM)?

OAM catalyzes the isomerization of D-ornithine to 2,4-diaminopentanoate. This compound can act as a substrate analog to probe enzyme dynamics:

  • Enzyme kinetics : Compare KmK_m and VmaxV_{max} values between native substrate (D-ornithine) and the analog.
  • Radical intermediate trapping : Use electron paramagnetic resonance (EPR) to detect cob(II)alamin stabilization during catalysis.
  • Structural modeling : Perform molecular docking to assess binding interactions with OAM’s active site .

Q. What experimental strategies resolve conflicting data on the compound’s reactivity in aqueous vs. non-polar solvents?

Contradictions in reactivity may arise from solvent-dependent protonation states. Address this by:

  • pH titrations : Measure pKa values of amino groups using potentiometric titration.
  • Solvent polarity assays : Compare reaction rates in DMSO, THF, and water to identify solvent effects.
  • Computational simulations : Apply density functional theory (DFT) to model solvation shells and transition states .

Q. How can researchers mitigate analytical challenges in quantifying trace impurities in this compound?

Advanced impurity profiling requires:

  • Ultra-high-performance liquid chromatography (UHPLC) : Use C18 columns with tandem mass spectrometry (MS/MS) for low-abundance contaminant detection.
  • Isotopic labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs as internal standards for precise quantification.
  • Stability-indicating methods : Validate assays under stressed conditions (e.g., oxidative, thermal) per ICH guidelines .

Methodological Best Practices

  • Safety protocols : Always use gloves, eye protection, and fume hoods when handling diamines due to their skin sensitization and respiratory risks .
  • Data validation : Cross-reference NMR and LC-MS results with literature (e.g., Enamine Ltd.’s building block specifications) to confirm structural integrity .
  • Collaborative frameworks : Align experimental designs with bioanalytical chemistry standards (e.g., ECHA guidelines) to ensure reproducibility .

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